5-methoxy-4-methyl-1H-indole

Overview

Description

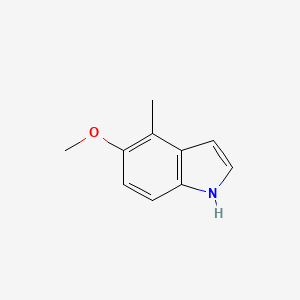

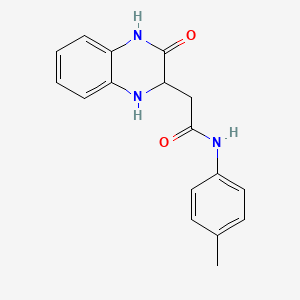

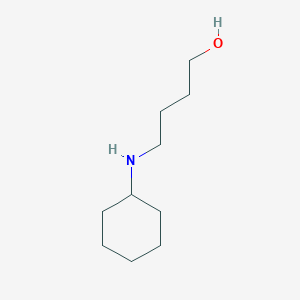

5-methoxy-4-methyl-1H-indole is a compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a methoxy group (-OCH3) and a methyl group (-CH3) attached to an indole ring . The exact mass of the compound is 161.084063974 g/mol .Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 25 Ų . The compound has a rotatable bond count of 1 .Scientific Research Applications

Photophysics and Exciplex Formation

5-Methoxyindole, a derivative of 5-Methoxy-4-Methyl-1H-Indole, exhibits unique photophysical properties. It does not form exciplexes, which is a notable deviation from the behavior of indole and its methyl-substituted derivatives. This discovery supports the theory of two distinct classes of exciplexes: charge-transfer and dipole-dipole stabilized. The fluorescence properties of 5-Methoxyindole, including quantum yield and lifetime, vary significantly in different solvents, indicating its potential in photophysical studies (Hershberger & Lumry, 1976).

Antioxidant and Cytoprotective Potency

A variant of this compound, 5-Methoxy-2-(N-acetylaminoethyl)indole, has shown substantial in vitro antioxidant and cytoprotective potency. This compound, which is a low-affinity antagonist at MT1 and MT2 membrane receptors, demonstrates effects comparable to, or better than, melatonin in rat cerebellar cell cultures. Modifications to its structure reveal critical insights into structure-antioxidant activity relationships, with certain derivatives maintaining significant antioxidant and cytoprotective effects (Spadoni et al., 2006).

Potential in Alzheimer's Disease Treatment

A derivative of this compound, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, has been identified as a promising candidate for the treatment of cognitive disorders like Alzheimer's Disease. This compound is a potent and selective antagonist of the 5-HT6 receptor and exhibits high oral bioavailability and brain penetration, indicating its potential effectiveness in cognitive disorder therapies (Nirogi et al., 2017).

Spectroscopic Profiling and Computational Studies

This compound derivatives have been extensively studied using spectroscopic and computational methods, including FT-IR, FT-Raman, UV, 1H and 13C NMR profiling. These investigations provide insights into the molecular structure, bonding, and electronic nature of these compounds, useful in understanding their reactivity and potential as precursors to biologically active molecules (Almutairi et al., 2017).

Nucleophilic Reactivities

Research has been conducted on the nucleophilic reactivities of indole derivatives, including 5-Methoxyindole. Understanding the kinetics and reactivity parameters of these compounds aids in ranking them within the domain of pi-excessive carbon nucleophiles. This knowledge is crucial for developing new synthetic routes and applications in various fields, including pharmaceuticals and materials science (Lakhdar et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 5-methoxy-4-methyl-1H-indole are multiple receptors to which it binds with high affinity . These receptors play a crucial role in various biological activities, making this compound a valuable compound for treatment .

Mode of Action

This compound interacts with its targets by binding to them, which results in changes in their function . This interaction is facilitated by the indole nucleus of the compound, which is aromatic in nature and allows for electrophilic substitution .

Biochemical Pathways

This compound affects various biochemical pathways. It has been found to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . The protein expression of these regulatory factors was also downregulated in the liver, kidney, heart, and brain .

Pharmacokinetics

The pharmacokinetics of this compound, including its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are yet to be fully understood. The compound’s aromatic nature and ability to bind with high affinity to multiple receptors suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the downregulation of various signal transduction pathways and the resulting decrease in inflammation . This suggests that the compound may have potential therapeutic applications in conditions characterized by inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound should be handled with care to avoid breathing in dust, fume, gas, mist, vapors, or spray . Additionally, protective measures such as wearing gloves, protective clothing, and eye/face protection should be taken when handling the compound .

properties

IUPAC Name |

5-methoxy-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISMXZVKSIWLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391175 | |

| Record name | 5-methoxy-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302912-21-6 | |

| Record name | 5-methoxy-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-4-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)